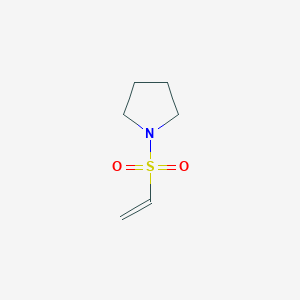

1-(Ethenesulfonyl)pyrrolidine

Vue d'ensemble

Description

“1-(Ethenesulfonyl)pyrrolidine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The pyrrolidine ring, also known as tetrahydropyrrole, is a significant heterocyclic compound containing five-membered nitrogen atoms . It is the core structure of numerous biologically and pharmacologically active molecules, as well as many alkaloids and bioactive compounds .Applications De Recherche Scientifique

Cu-catalyzed Asymmetric 1,3-dipolar Cycloaddition

1-(Ethenesulfonyl)pyrrolidine (ESFs) is utilized in Cu-catalyzed endo-selective asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This process provides an efficient method to produce a range of chiral pyrrolidine-3-sulfonyl fluorides with notable yields and selectivity. The cycloaddition products have potential applications in sulfur(VI) fluoride exchange (SuFEx) chemistry (Li et al., 2021).

Electro-Optic Materials

Ethenesulfonyl derivatives are critical in the synthesis of donor-acceptor chromophores for electro-optic materials. These materials demonstrate significant potential in nonlinear optical/electro-optic applications, offering properties like high transparency and intrinsic acentricity (Facchetti et al., 2003).

Vinylogous Nucleophilic Catalysis

Ethenesulfonyl chloride, a closely related compound, shows potential in tertiary amine-promoted reactions with alcohols, leading to the formation of alkyl ethenesulfonates. This process exemplifies vinylogous nucleophilic catalysis, a significant pathway in organic synthesis (King et al., 1989).

Synthesis of Highly Substituted 2(1H)-Pyridones

1-(Benzenesulfonyl-diazoacetyl)-pyrrolidin-2-one, a derivative, is used for synthesizing highly substituted 2(1H)-pyridones. These compounds are crucial in pharmaceutical chemistry and can lead to novel drugs (Padwa et al., 1999).

Synthesis of 1-(Arylsulfonyl)pyrrolidines

This compound derivatives are synthesized from phenols, serving as a convenient method for creating pyrrolidine-1-sulfonylarene derivatives. These derivatives have applications in developing new pharmaceutical compounds (Smolobochkin et al., 2017).

Fluorescent pH Sensor Development

Heteroatom-containing fluorophores derived from ethenesulfonyl compounds demonstrate intramolecular charge transfer and aggregation-induced emission, making them useful as fluorescent pH sensors in solution and solid-state forms (Yang et al., 2013).

Electrophilicity in Organic Reactions

Ethenesulfonyl fluoride, a variant, is identified as a strong Michael acceptor, facilitating reactions with various nucleophiles. This characteristic is vital in electrophilic aromatic substitutions, particularly in organic synthesis (Chen et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives, which include 1-(ethenesulfonyl)pyrrolidine, have been characterized by their target selectivity . These targets span a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Mode of Action

It is known that the pyrrolidine ring and its derivatives interact with their targets in a way that contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This interaction can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine alkaloids are known to require metabolic activation to form pyrrole-protein adducts and pyrrole-dna adducts, which lead to cytotoxicity and genotoxicity . The metabolic pathways of different pyrrolidine alkaloids can cause significant differences in the toxic potency of different pyrrolidine alkaloids .

Propriétés

IUPAC Name |

1-ethenylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-10(8,9)7-5-3-4-6-7/h2H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRYWKDCEDIJKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579381 | |

| Record name | 1-(Ethenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87975-58-4 | |

| Record name | 1-(Ethenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethenesulfonyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3058037.png)

![Ethanediamide, N1-[[3-[(4-methoxy-3-methylphenyl)sulfonyl]-2-oxazolidinyl]methyl]-N2-[(4-methoxyphenyl)methyl]-](/img/structure/B3058050.png)